2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline
Brand Name: Vulcanchem
CAS No.: 1183067-04-0
VCID: VC2815180
InChI: InChI=1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)15-9-19-16(21-15)10-20-14-7-2-1-6-13(14)18/h1-9H,10,18H2
SMILES: C1=CC=C(C(=C1)N)OCC2=NC=C(O2)C3=CC(=CC=C3)Cl
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol

2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline

CAS No.: 1183067-04-0

Cat. No.: VC2815180

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline - 1183067-04-0

Specification

CAS No. 1183067-04-0
Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
IUPAC Name 2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methoxy]aniline
Standard InChI InChI=1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)15-9-19-16(21-15)10-20-14-7-2-1-6-13(14)18/h1-9H,10,18H2
Standard InChI Key JJPBYGQJFYZTID-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)OCC2=NC=C(O2)C3=CC(=CC=C3)Cl
Canonical SMILES C1=CC=C(C(=C1)N)OCC2=NC=C(O2)C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Properties

Basic Identification Data

The compound 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline is identified through several standardized chemical identifiers and properties as shown in Table 1. These parameters provide essential information for researchers working with this compound in various experimental contexts. The systematic IUPAC name provides the standard nomenclature necessary for scientific communication, while the various chemical identifiers allow for unambiguous database searching and cross-referencing across different chemical resources and inventories .

Table 1: Chemical Identifiers and Properties

ParameterValue
CAS Number1183067-04-0
IUPAC Name2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methoxy]aniline
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
MDL NumberMFCD16622060
PubChem CID47003240
Standard InChIInChI=1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)15-9-19-16(21-15)10-20-14-7-2-1-6-13(14)18/h1-9H,10,18H2
InChIKeyJJPBYGQJFYZTID-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)N)OCC2=NC=C(O2)C3=CC(=CC=C3)Cl

Structural Characteristics

The molecular structure of 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline features several key components arranged in a specific configuration. The compound contains a central 1,3-oxazole ring that serves as the structural backbone connecting other functional groups. Attached to the 5-position of this oxazole ring is a 3-chlorophenyl group, while the 2-position of the oxazole connects to an aniline group through a methoxy bridge. This arrangement creates a molecule with multiple functional regions that could interact with biological targets in various ways.

Synthesis and Characterization

Characterization Methods

Characterization of 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline and similar compounds typically employs multiple complementary analytical techniques to confirm structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary method for structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry offers precise molecular weight confirmation and fragmentation patterns that further verify structural features.

Additional characterization might include:

  • Infrared spectroscopy to identify key functional groups such as the primary amine, ether linkage, and aromatic rings

  • Ultraviolet-visible spectroscopy to examine chromophore characteristics

  • X-ray crystallography for definitive three-dimensional structural confirmation if suitable crystals can be obtained

  • High-performance liquid chromatography (HPLC) or similar techniques to assess purity

These analytical approaches collectively provide comprehensive confirmation of the compound's identity and quality, essential information for research applications where structural certainty is paramount.

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